
2-cyano-N-cyclohexyl-3-phenyl-N-(pyridin-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-cyclohexyl-3-phenyl-N-(pyridin-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C21H21N3O and its molecular weight is 331.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Cyano-N-cyclohexyl-3-phenyl-N-(pyridin-2-yl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C19H22N4O
- Molecular Weight: 318.41 g/mol
- CAS Number: Not specifically listed, but related compounds are available in databases.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its anti-inflammatory and antibacterial properties. Its structural features, including the cyano group and pyridine moiety, contribute to its interaction with various biological targets.
1. Anti-inflammatory Activity
Research indicates that similar compounds with a cyanoacrylamide structure exhibit significant anti-inflammatory effects. For instance, a related compound, 2-cyano-N,3-diphenylacrylamide (JMPR-01), demonstrated notable anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations .
Table 1: Anti-inflammatory Effects of Related Compounds
Compound | Cytokine Inhibition (IL-1β) | Cytokine Inhibition (TNFα) | Dose Range (μM) |
---|---|---|---|
JMPR-01 | Significant | Significant | 25 - 50 |
2-Cyano-N-cyclohexyl... | TBD | TBD | TBD |
2. Antibacterial Activity
Compounds featuring the pyridine ring have shown selective antibacterial activity against Gram-positive bacteria. For example, N-alkyl-N-(pyridin-2-yl)hydroxylamine derivatives demonstrated potent antibacterial effects against strains such as Micrococcus luteus and MRSA . While specific data on this compound is limited, its structural similarities suggest potential efficacy.
Table 2: Antibacterial Activity of Pyridine Derivatives
Compound | Target Bacteria | MIC (μM) |
---|---|---|
N-Alkyl-N-(pyridin-2-yl)hydroxylamine | Micrococcus luteus | 2.0 |
N-Alkyl-N-(pyridin-2-yl)hydroxylamine | MRSA | Moderate |
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to modulate signaling pathways involved in inflammation.
- Antibacterial Mechanisms : The presence of the pyridine moiety may enhance membrane permeability or interfere with bacterial metabolic pathways.
Case Studies and Research Findings
Several studies have highlighted the potential of related compounds in therapeutic applications:
- In Vivo Studies : Research on JMPR-01 indicated significant reduction in paw edema in CFA-induced models, suggesting promising anti-inflammatory properties that could be extrapolated to similar compounds .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the cyano and phenyl groups can significantly alter biological activity, emphasizing the importance of structural optimization for therapeutic efficacy .
Propriétés
IUPAC Name |
2-cyano-N-cyclohexyl-3-phenyl-N-pyridin-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c22-16-18(15-17-9-3-1-4-10-17)21(25)24(19-11-5-2-6-12-19)20-13-7-8-14-23-20/h1,3-4,7-10,13-15,19H,2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWQEKKFIWDBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=N2)C(=O)C(=CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.